4,7-Dibromobenzo[d]thiazole
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Overview
Description
4,7-Dibromobenzo[d]thiazole is a chemical compound with the molecular formula C6H2Br2N2S. It is a derivative of benzo[d]thiazole, where bromine atoms are substituted at the 4 and 7 positions. This compound is known for its applications in organic synthesis, particularly in the development of materials for electronic devices .
Mechanism of Action
Target of Action
4,7-Dibromobenzo[d]thiazole is a compound that has been extensively researched for use in photovoltaics or as fluorescent sensors . It is a key precursor in the synthesis of various photovoltaic materials . .
Mode of Action
The mode of action of this compound is primarily through its interaction with other compounds in the formation of photovoltaic materials . It is used as a building block in the synthesis of these materials, and its mode of action is largely dependent on the specific reactions it undergoes during this process .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of photovoltaic materials . The compound is involved in various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Pharmacokinetics
As a chemical compound used in the synthesis of photovoltaic materials, its bioavailability is likely to be dependent on the specific conditions under which it is used .
Result of Action
The result of the action of this compound is the formation of photovoltaic materials . These materials have a wide range of applications, including in organic electronics . The specific molecular and cellular effects of the compound’s action are likely to be dependent on the specific materials that are synthesized using it .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the synthesis of photovoltaic materials using this compound requires specific conditions, such as certain temperatures and pressures . Additionally, the stability and efficacy of the compound can be affected by factors such as light and humidity .
Biochemical Analysis
Biochemical Properties
4,7-Dibromobenzo[d]thiazole plays a significant role in biochemical reactions, particularly in the synthesis of photovoltaic materials and organic electronics . It interacts with various enzymes and proteins, often acting as an electron acceptor in these interactions. The compound’s bromine atoms facilitate nucleophilic substitution reactions, allowing it to form stable complexes with biomolecules . These interactions are crucial for its function in biochemical pathways, where it can modulate the activity of enzymes and proteins.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and fluxes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity . The compound can inhibit or activate enzymes by forming stable complexes with their active sites. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At high doses, it can induce toxic effects, including oxidative stress and apoptosis . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound can also affect metabolic fluxes by modulating the activity of key metabolic enzymes . These interactions are essential for understanding its metabolic fate and potential effects on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, including its lipophilicity and molecular size . These factors determine its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects . Understanding its subcellular distribution is essential for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,7-Dibromobenzo[d]thiazole can be synthesized through various methods. One common approach involves the bromination of benzo[d]thiazole. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 7 positions .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4,7-Dibromobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Stille cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as morpholine or thiophenol are used under basic conditions to replace the bromine atoms.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate are typically employed in these reactions.
Major Products
The major products formed from these reactions include various substituted benzo[d]thiazole derivatives, which are valuable intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
4,7-Dibromobenzo[d]thiazole has a wide range of applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Photovoltaic Materials: It serves as a precursor for the development of dye-sensitized solar cells and other photovoltaic devices.
Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in the design of molecules with biological activity.
Material Science: It is used in the synthesis of novel polymers and materials with unique optical and electronic properties.
Comparison with Similar Compounds
4,7-Dibromobenzo[d]thiazole can be compared with other similar compounds, such as:
4,7-Dibromobenzo[c][1,2,5]thiadiazole: This compound has a similar structure but differs in the position of the nitrogen atoms in the ring.
4-Bromo-2,1,3-benzothiadiazole: This compound has only one bromine atom and is used in similar applications but may offer different reactivity and properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct electronic properties and reactivity compared to its analogs .
Properties
IUPAC Name |
4,7-dibromo-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NS/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYJLVIHMPWLBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Br)N=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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